Cho-C-peg2-C-cho
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHO-C-PEG2-C-CHO involves the reaction of polyethylene glycol with an aldehyde group. The general synthetic route includes the following steps:
Starting Material: Polyethylene glycol (PEG) is used as the starting material.
Reaction with Aldehyde: The PEG is reacted with an aldehyde group to form the desired compound.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically produced in bulk quantities and purified using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
CHO-C-PEG2-C-CHO undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
CHO-C-PEG2-C-CHO is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein function and regulation by enabling the targeted degradation of specific proteins.
Medicine: Potential therapeutic applications in the treatment of diseases by selectively degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
CHO-C-PEG2-C-CHO functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker enables the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process leverages the cell’s natural protein degradation machinery to selectively degrade specific proteins .
Comparison with Similar Compounds
Similar Compounds
CHO-C-PEG3-C-CHO: Another PEG-based linker with an additional ethylene glycol unit.
CHO-C-PEG4-C-CHO: A PEG-based linker with two additional ethylene glycol units.
Uniqueness
CHO-C-PEG2-C-CHO is unique due to its specific length and flexibility, which can influence the efficiency and selectivity of PROTACs. The choice of linker length can impact the formation of the ternary complex and the overall efficacy of the PROTAC .
Properties
Molecular Formula |
C8H14O5 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C8H14O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-2H,3-8H2 |
InChI Key |
QWCKYSJSASSVOR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC=O)OCCOCC=O |
Origin of Product |
United States |
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